

An In-depth Technical Guide to 9-Anthracenepropionic Acid: Chemical Properties and Structure

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Compound of Interest

Compound Name: 9-Anthracenepropionic acid

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This document provides a comprehensive overview of the chemical properties, structure, and experimental applications of **9-Anthracenepropionic acid** (9-APA). 9-APA is a fluorescent polycyclic aromatic hydrocarbon (PAH) derivative that is widely utilized as a molecular probe in various chemical and biological studies.^[1] Its utility stems from the distinct fluorescent properties of the anthracene moiety, which is sensitive to the local environment, making it a valuable tool for investigating molecular structures and their surroundings.^[1]

Chemical Identity and Physical Properties

9-Anthracenepropionic acid is characterized by a propanoic acid group attached to the 9-position of an anthracene core. This structure imparts a dual nature to the molecule; the anthracene core is hydrophobic, while the carboxylic acid group introduces polarity, allowing for a range of chemical reactions.^[1]

Table 1: Core Chemical and Physical Data for **9-Anthracenepropionic Acid**

Property	Value	Source
Molecular Formula	C ₁₇ H ₁₄ O ₂	PubChem[2]
Molecular Weight	250.29 g/mol	PubChem[2]
IUPAC Name	3-(anthracen-9-yl)propanoic acid	PubChem[2]
CAS Number	41034-83-7	PubChem[2]
InChI	InChI=1S/C17H14O2/c18-17(19)10-9-16-14-7-3-1-5-12(14)11-13-6-2-4-8-15(13)16/h1-8,11H,9-10H2,(H,18,19)	PubChem[2]
InChIKey	BDGMYCZUEIGHJH-UHFFFAOYSA-N	PubChem[2]
SMILES	C1=CC=C2C(=C1)C=C3C=CC=CC3=C2CCC(=O)O	PubChem
Appearance	Yellow powder	Alfa Aesar MSDS[3]
Vapor Pressure	0.00000022 mmHg	Haz-Map[3]

Spectroscopic and Analytical Characterization

The structural features of **9-Anthracenepropionic acid** can be elucidated through various spectroscopic techniques.

Table 2: Mass Spectrometry Data for **9-Anthracenepropionic Acid**

m/z	Interpretation	Source
250	[M]+ (Molecular Ion)	PubChem[2]
192	[M - COOH - H]+	PubChem[2]
191	[M - COOH]+	PubChem[2]
172	Fragment	PubChem[2]

Table 3: Key Infrared (IR) Spectroscopy Peaks for 9-Anthracenecarboxylic Acid*

Wavenumber (cm ⁻¹)	Functional Group	Description	Source
~3000	O-H	Carboxylic acid, broad	NIST[4]
~1700	C=O	Carboxylic acid, strong	NIST[4]
~1600, ~1450	C=C	Aromatic ring stretch	NIST[4]
~1250	C-O	Carboxylic acid stretch	NIST[4]

*Data for the closely related 9-Anthracenecarboxylic acid is provided as a reference.

Table 4: NMR Spectroscopy Data for 9-Anthracenecarboxylic Acid*

Nucleus	Chemical Shift (ppm)	Description	Source
¹ H NMR	7.5-8.5	Aromatic protons	ChemicalBook[5]
~11-13	Carboxylic acid proton	ChemicalBook[5]	
¹³ C NMR	125-135	Aromatic carbons	ChemicalBook[6]
~170	Carbonyl carbon	ChemicalBook[6]	

*Data for the closely related 9-Anthracenecarboxylic acid is provided as a reference.

Experimental Protocols

Synthesis of Anthracene Carboxylic Acids

While a specific protocol for **9-Anthracenepropionic acid** is not detailed in the provided results, a general method for the synthesis of a related compound, 9-Anthracenecarboxylic acid, from 9-Anthracenealdehyde is available and provides a relevant synthetic strategy.[7]

Objective: To synthesize 9-Anthracenecarboxylic acid via oxidation of 9-Anthracenealdehyde.

Materials:

- 9-Anthracenealdehyde
- Isopropanol
- 2-Methyl-2-butene
- Sodium dihydrogen phosphate
- Sodium chlorite
- Aqueous solutions for reagents

Procedure:

- Charge a reaction vessel with 100g of 9-anthracenealdehyde, 1000g of isopropanol, and 50g of 2-methyl-2-butene.[7]
- While stirring, add a solution of 113.5g of sodium dihydrogen phosphate in 300g of water to the reaction mixture.[7]
- Prepare a solution of 68.6g of sodium chlorite in 300g of water. Add this solution dropwise to the reaction mixture, maintaining the temperature between 20-30 °C.[7]
- After the addition is complete, continue stirring the reaction at room temperature for 2 hours. [7]
- Following the reaction, evaporate the solvent.

- Adjust the pH of the remaining mixture to 1-5.
- Extract the product with an organic solvent.
- Evaporate the organic phase to yield 9-Anthracenecarboxylic acid.[7]

This method is reported to produce a high-purity product (>99%) with fewer by-products and under mild reaction conditions.[7]

Analytical Characterization Protocol

Objective: To confirm the identity and purity of synthesized **9-Anthracenepropionic acid**.

Methodology - High-Performance Liquid Chromatography (HPLC):

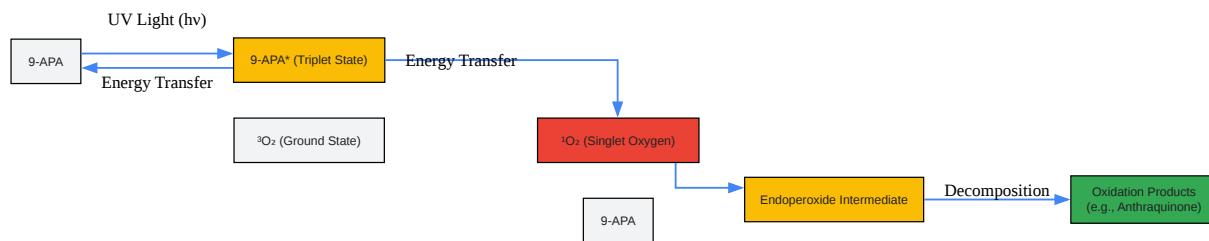
- Sample Preparation: Prepare a standard solution of **9-Anthracenepropionic acid** in a suitable solvent (e.g., acetonitrile).
- Instrumentation: Utilize an HPLC system equipped with a fluorescence detector.
- Chromatographic Conditions:
 - Column: A C18 reverse-phase column is typically suitable.
 - Mobile Phase: A gradient of acetonitrile and water.
 - Detection: Set the fluorescence detector to an excitation wavelength (λ_{ex}) of ~365 nm and an emission wavelength (λ_{em}) of ~410 nm.[8]
- Analysis: Inject the sample and compare the retention time and peak area to the standard to determine purity and concentration. This method is highly sensitive, with detection limits in the picomole range.[8]

Chemical Reactivity and Applications

Photolability and Photo-oxidation

A significant chemical property of **9-Anthracenepropionic acid** is its photolability, primarily driven by photo-oxidation.[1] Upon excitation by UV light, the anthracene moiety can transition

to an excited triplet state. This excited state can then transfer energy to molecular oxygen, generating highly reactive singlet oxygen. Singlet oxygen can subsequently attack the electron-rich anthracene core of another 9-APA molecule, leading to the formation of an unstable endoperoxide. This intermediate can further decompose to various oxidation products, such as the corresponding anthraquinone derivative.[1]

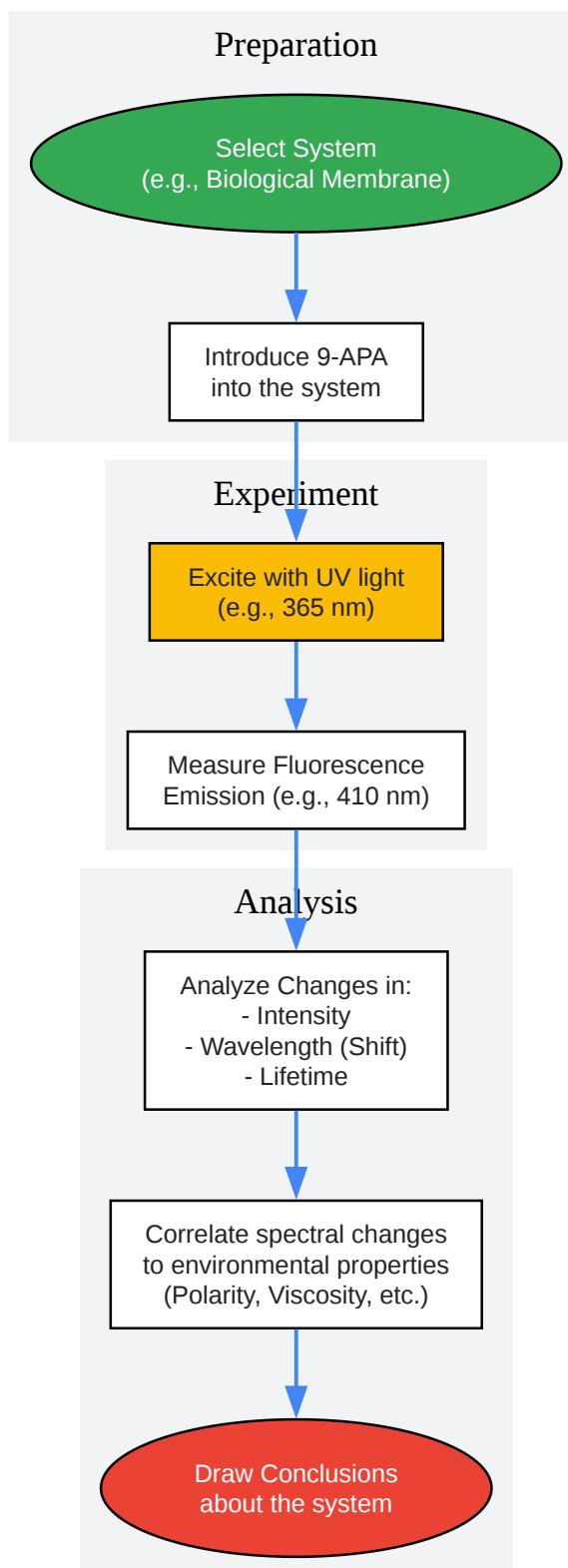


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Caption: Photo-oxidation pathway of **9-Anthracenepropionic acid**.

Application as a Fluorescent Probe

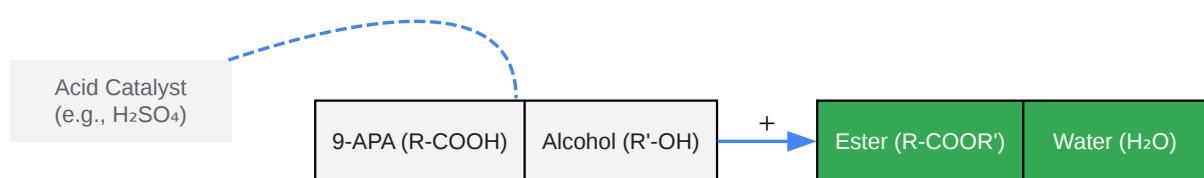
The fluorescence of the anthracene core is highly sensitive to its local environment, including polarity, viscosity, and the presence of quenching agents.[1] This property makes 9-APA an excellent fluorescent probe for studying complex systems. For example, it has been used to investigate the sorption of xenobiotics in soil and as a fluorescent marker to study biological membranes.[1] Its ionic nature allows it to anchor at the lipid/water interface of membranes, providing a tool to probe this specific cellular environment.[1]

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Caption: Experimental workflow for using 9-APA as a fluorescent probe.

Covalent Grafting and Derivatization

The carboxylic acid group of 9-APA is a versatile handle for chemical reactions, such as esterification and amidation.^[1] This allows for the covalent attachment of 9-APA to other molecules, particularly biomolecules, to create fluorescently labeled conjugates. A common method involves activating the carboxylic acid with N-hydroxysuccinimide (NHS) to form a reactive NHS ester. This ester can then readily react with primary amines (e.g., lysine residues in proteins) to form a stable amide bond, effectively tagging the protein with a fluorescent probe.^[1]



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Caption: General scheme for the esterification of **9-Anthracenepropionic acid**.

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